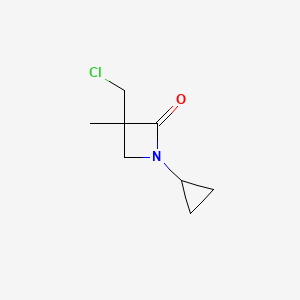
3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of azetidinone, which is a type of β-lactam, a class of compounds containing a four-membered lactam . The chloromethyl group is a functional group that has the chemical formula −CH2−Cl .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a four-membered azetidinone ring with a chloromethyl group attached to one carbon, a cyclopropyl group attached to another, and a methyl group attached to the third .Chemical Reactions Analysis
Again, while specific reactions involving “3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one” are not available, compounds with similar functional groups have been studied . For example, chloromethyl groups can participate in various reactions, including substitutions and additions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Factors such as polarity, molecular size, and functional groups all influence properties like solubility, melting point, boiling point, and reactivity.Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Synthesis from Penicillin Derivatives : The compound has been synthesized from 4-arenesulfonylthioazetidin-2-ones derived from penicillins G and V through electrolytic ene-type chlorination and subsequent ring closure with NH3 in DMF (Torii et al., 1982).
- Metalation and Synthesis of Functionalized Compounds : 2-Chloromethyl-2-oxazoline converts to trans-1,2,3-tris(oxazolinyl)cyclopropane upon treatment with strong bases, leading to more functionalized tris(oxazolinyl)cyclopropanes (Capriati et al., 2002).
- Inhibitors Synthesis : It's used in synthesizing (3S)- and (3R)-N-(2-chloromethylphenyl)-3-bromo-3-fluoroazetidin-2-ones, which act as inhibitors of human leukocyte elastase (Doucet et al., 1997).
Biological and Pharmacological Studies
- Cytostatic and Antimitogenic Agents Synthesis : It's involved in synthesizing analogues of cytostatic and antimitogenic agents chlamydocin and HC-toxin, replacing the natural products' reactive epoxy ketone side-chain with chloromethyl ketone functionality (Shute et al., 1987).
- Microwave-Assisted Synthesis of Pharmacologically Active Compounds : The compound has been used in the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, displaying antibacterial and antifungal activities (Mistry & Desai, 2006).
Miscellaneous Applications
- Heterocyclic Compounds Study : It has been involved in the study of five-membered heterocyclic compounds with three hetero-atoms in the ring (Rowe, 1975).
- Synthesis of Triazolo[4,5-d]pyrimidin-7-imines : The compound is used in the synthesis of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, with moderate to weak fungicidal and insecticidal activities (Chen & Shi, 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions in the study of a compound like “3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one” could involve further exploration of its synthesis, reactions, and potential biological activity . This could include the development of new synthetic methods, the discovery of new reactions, and the investigation of potential uses in medicine or other fields.
Propriétés
IUPAC Name |
3-(chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c1-8(4-9)5-10(7(8)11)6-2-3-6/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDCOFJQRDYZAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2CC2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2409467.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2409472.png)
![2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile](/img/structure/B2409473.png)
![N-[4-(difluoromethoxy)phenyl]-4-(phenylmethyl)-1-piperazinecarbothioamide](/img/structure/B2409475.png)

![N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2409477.png)

![N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide](/img/structure/B2409481.png)
![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409483.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol](/img/structure/B2409485.png)
![2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2409487.png)
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2409488.png)
![3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea](/img/structure/B2409489.png)